1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide
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Description
This compound is a piperidine derivative with a methoxyphenyl group and a methylpropyl group attached. Piperidine is a heterocyclic organic compound, and methoxyphenyl is a common functional group in organic chemistry, often contributing to the pharmacological properties of a compound .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the piperidine ring, the methoxyphenyl group, and the methylpropyl group. The presence of these groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a piperidine derivative, this compound might undergo reactions typical for this class of compounds, such as substitutions or ring-opening reactions. The methoxyphenyl group might be susceptible to reactions involving the aromatic ring or the ether group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxyphenyl group) would affect properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)butan-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(19-11-9-15(10-12-19)17(18)20)3-4-14-5-7-16(21-2)8-6-14/h5-8,13,15H,3-4,9-12H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREBOOHRUILEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)butan-2-yl]piperidine-4-carboxamide |
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